4-Chloro-2-(difluoromethoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(difluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO/c7-4-1-2-10-5(3-4)11-6(8)9/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWXKLIIMVGMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Difluoromethoxy Pyridine
Precursor Synthesis and Starting Material Derivatization
The foundation of a successful synthesis lies in the efficient preparation of key intermediates. For 4-Chloro-2-(difluoromethoxy)pyridine, this involves the synthesis of a pyridine (B92270) ring bearing functional groups at the C-2 and C-4 positions that are either the final substituents or can be readily converted to them.
Synthesis of Halogenated Pyridine Intermediates
A crucial intermediate for the synthesis is a pyridine molecule halogenated at the 4-position with a suitable functional group at the 2-position, prime for difluoromethoxylation. 2-Hydroxy-4-chloropyridine is an ideal candidate for this role.
The synthesis of 2-hydroxy-4-chloropyridine can be approached in several ways. One common method is the direct chlorination of 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone). The chlorination of the 2-pyridone tautomer is a viable route to introduce a chlorine atom at the 4-position. rsc.orgrsc.org Another key precursor is 2,4-dichloropyridine (B17371), which allows for subsequent selective functionalization. In nucleophilic aromatic substitution (SNAr) reactions involving 2,4-dichloropyridine, the C-4 position is generally more reactive towards nucleophiles than the C-2 position.
Alternatively, 4-chloropyridine (B1293800) can be synthesized from 4-hydroxypyridine (B47283) using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.net This 4-chloropyridine could then theoretically be functionalized at the 2-position, though this is a less direct route to the target molecule compared to starting with a 2,4-disubstituted pyridine.
Preparation of Difluoromethoxy Precursors
The difluoromethoxy group (-OCF₂H) is introduced using reagents that serve as a source of difluorocarbene (:CF₂). These precursors are critical for the difluoromethoxylation step. Common and effective difluorocarbene precursors include:
Sodium chlorodifluoroacetate (ClCF₂COONa): A stable, solid reagent that generates difluorocarbene upon heating. orgsyn.org
S-(Difluoromethyl)sulfonium salts: These are bench-stable reagents that release difluorocarbene under basic conditions. sci-hub.senih.gov
Difluorobromoacetic acid (BrCF₂CO₂H): Used in photoredox catalysis to generate difluorocarbene under mild conditions. nih.gov
Chlorodifluoromethane (B1668795) (CHClF₂): A gaseous reagent that can be used for difluoromethoxylation, often in the presence of a phase-transfer catalyst. google.com
These reagents are typically used to react with a hydroxyl group on the pyridine ring to form the desired difluoromethyl ether linkage.
Strategies for Introducing the Chloro Substituent
The introduction of the chlorine atom at the 4-position of the pyridine ring can be accomplished at different stages of the synthesis, either through direct chlorination of a pyridine derivative or by converting another functional group into a chlorine atom.
Direct Chlorination Approaches
Direct chlorination of an existing 2-(difluoromethoxy)pyridine (B1422638) molecule is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. Such reactions would likely require harsh conditions and could lead to a mixture of products.
A more practical "direct" approach within a multi-step synthesis is the chlorination of a precursor molecule like 2-hydroxypyridine. The tautomeric 2-pyridone form can undergo electrophilic chlorination, often regioselectively, to yield chlorinated hydroxypyridines. nih.gov
| Starting Material | Chlorinating Agent | Conditions | Product | Reference |
| 2-Hydroxypyridine | POCl₃ | Sealed reactor, 140°C | 2-Chloropyridine | nih.gov |
| Pyridine | SOCl₂, PCl₅, or POCl₃ | Various solvents, 0-75°C | 4-Chloropyridine HCl | patsnap.comgoogle.com |
Transformation from Other Halogenated Pyridines
A highly effective and widely used method for introducing a chloro substituent is the conversion of a hydroxyl group. For instance, a 4-hydroxypyridine derivative can be readily converted to the corresponding 4-chloropyridine. This transformation is typically achieved using standard chlorinating agents. This strategy could be applied if a synthetic route proceeds via a 2-(difluoromethoxy)-4-hydroxypyridine intermediate.
| Starting Material | Reagent | Conditions | Product | Reference |
| 4-Hydroxypyridine | PCl₅ or POCl₃ | High Temperature | 4-Chloropyridine | researchgate.net |
| 1-(4-pyridyl)pyridinium chloride | PCl₅ | Melt, 150°C | 4-Chloropyridine | prepchem.com |
Methodologies for Difluoromethoxylation
The final key step in the proposed synthetic route is the introduction of the difluoromethoxy group. This is most effectively accomplished by the O-difluoromethylation of a 2-hydroxypyridine precursor. The phenolic nature of 2-hydroxypyridine allows it to undergo this reaction under conditions similar to those used for phenols. nih.gov The process involves the deprotonation of the hydroxyl group by a base to form a pyridin-2-olate anion, which then acts as a nucleophile to trap in situ generated difluorocarbene (:CF₂).
Several protocols have been developed for the difluoromethylation of hydroxyl groups, utilizing the precursors mentioned in section 2.1.2. nih.govacs.org For example, reacting 2-hydroxy-4-chloropyridine with sodium chlorodifluoroacetate in a polar aprotic solvent at elevated temperatures would be a direct method to form the target compound. orgsyn.org Similarly, using S-(difluoromethyl)sulfonium salts in the presence of a base like lithium hydroxide (B78521) provides a mild and efficient alternative. sci-hub.senih.gov
| Substrate Type | Difluorocarbene Source | Base/Catalyst | Solvent | Conditions | Product Type | Reference |
| Phenols | Sodium chlorodifluoroacetate | K₂CO₃ | DMF / H₂O | 120°C | Aryl difluoromethyl ethers | orgsyn.org |
| Phenols | S-(difluoromethyl)sulfonium salt | LiOH | THF | Room Temp | Aryl difluoromethyl ethers | sci-hub.senih.gov |
| Phenols/Alcohols | Difluorobromoacetic acid | fac-Ir(ppy)₃ | MeCN | Visible Light, Room Temp | Aryl/Alkyl difluoromethyl ethers | nih.gov |
| Nitrophenols | Chlorodifluoromethane | Alkaline solution | Water | 40-100°C | Difluoromethoxy nitrobenzene | google.com |
An alternative, though likely less efficient, strategy could involve the nucleophilic substitution of 2,4-dichloropyridine. This would require a nucleophilic "⁻OCF₂H" source to displace the chloride at the 2-position. This approach is complicated by the greater reactivity of the 4-position in 2,4-dichloropyridine towards nucleophiles and the instability of the required difluoromethoxide nucleophile.
Nucleophilic Difluoromethoxylation Reactions
Nucleophilic difluoromethoxylation is a common strategy for the synthesis of this compound, typically starting from a 4-chloro-2-hydroxypyridine (B1586335) (also known as 4-chloro-2-pyridone) precursor. This method relies on the generation of a difluorocarbene intermediate, which then reacts with the hydroxyl group of the pyridine ring.
One established method involves the use of chlorodifluoromethane (Freon-22) as the difluorocarbene source. researchgate.net The reaction is typically carried out in the presence of a base, which deprotonates the 4-chloro-2-hydroxypyridine to form the corresponding pyridoxide anion. This anion then acts as a nucleophile, attacking the difluorocarbene. The reaction conditions, including the choice of base and solvent, can influence the ratio of O-alkylation (to form the desired difluoromethoxy product) versus N-alkylation. researchgate.net
Table 1: Reaction Conditions for Nucleophilic Difluoromethoxylation of 4-Chloro-2-hydroxypyridine
| Reagent | Base | Solvent | Temperature | Yield of O-alkylation | Yield of N-alkylation |
| ClCHF₂ | NaOH | DMF | 80°C | Moderate | Minor |
| ClCHF₂ | K₂CO₃ | Acetonitrile (B52724) | Reflux | Good | Trace |
Note: The yields are qualitative and can vary based on specific reaction parameters.
Radical Difluoromethoxylation Protocols
Radical-based methods offer an alternative pathway for the introduction of the difluoromethoxy group. These reactions typically involve the generation of a difluoromethoxyl radical (•OCF₂H), which then reacts with a suitable pyridine substrate.
One approach involves the use of a radical initiator to generate the difluoromethoxyl radical from a precursor such as difluoromethoxyacetic acid. Another strategy employs photoredox catalysis, where a photocatalyst, upon irradiation with visible light, can facilitate the formation of the difluoromethoxyl radical from a suitable precursor. nih.gov This radical can then undergo addition to the pyridine ring, followed by subsequent steps to yield the final product. The regioselectivity of the radical attack is a critical factor in these reactions. In the case of a 4-chloropyridine substrate, the electronic properties of the pyridine ring and the chloro substituent will direct the incoming radical. Activation of the pyridine, for instance, through the formation of a pyridine N-oxide, can influence the position of radical attack. nih.gov
Catalytic Difluoromethoxylation Systems
Catalytic systems for difluoromethoxylation are an area of active research, aiming to improve efficiency and selectivity. These methods often employ transition metal catalysts to facilitate the C-H functionalization of the pyridine ring directly with a difluoromethoxylating agent.
Photocatalytic C-H difluoromethoxylation of heteroaromatic compounds has emerged as a powerful tool. nih.gov This approach avoids the need for pre-functionalization of the pyridine ring with a leaving group. A typical system involves a photocatalyst (e.g., an iridium or ruthenium complex), a difluoromethoxylating reagent, and a light source. The excited photocatalyst can initiate a radical cascade that leads to the formation of the difluoromethoxylated product. The regioselectivity of C-H functionalization on a 4-chloropyridine ring would be influenced by both steric and electronic factors.
Multi-Step Synthetic Sequences for this compound
The synthesis of this compound can also be achieved through multi-step sequences that involve the stepwise introduction of the required functional groups.
Stepwise Functionalization Strategies
A common starting material for a stepwise approach is 2,4-dichloropyridine. The differential reactivity of the chloro substituents at the 2- and 4-positions allows for selective functionalization. Generally, the chlorine atom at the 4-position is more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the 2-position. epfl.ch However, by carefully selecting the nucleophile and reaction conditions, it is possible to achieve selective substitution at the 2-position.
One strategy involves the nucleophilic substitution of the chlorine atom at the 2-position of 2,4-dichloropyridine with a difluoromethoxy nucleophile or a precursor. For instance, reaction with sodium difluoromethoxide, generated in situ from a suitable precursor, could potentially lead to the desired product. The regioselectivity of this substitution is a critical consideration. researchgate.netmdpi.com
Table 2: Potential Stepwise Synthesis from 2,4-Dichloropyridine
| Step | Reaction | Reagents and Conditions | Key Consideration |
| 1 | Nucleophilic Substitution | 2,4-Dichloropyridine, NaOCHF₂ (or precursor), Solvent, Temperature | Regioselectivity of substitution at C2 vs. C4 |
One-Pot Reaction Sequences
One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps in a single reaction vessel, thereby reducing workup and purification steps. A potential one-pot synthesis of this compound could start from 4-chloropyridin-2-ol. This would involve the in situ generation of the difluoromethoxylating agent and its subsequent reaction with the pyridinol in a single pot. For example, the generation of difluorocarbene from a suitable precursor in the presence of 4-chloropyridin-2-ol and a base could lead directly to the final product.
Stereoselective and Regioselective Synthesis Considerations
As this compound is an achiral molecule, stereoselective synthesis is not a primary concern for the final product itself. However, if chiral precursors or catalysts are used in the synthetic route, diastereomeric intermediates could be formed, which might influence reaction pathways and yields.
Regioselectivity, on the other hand, is a crucial aspect of the synthesis of this compound. The pyridine ring offers multiple positions for substitution, and directing the incoming difluoromethoxy group to the C-2 position while retaining the chloro group at the C-4 position is paramount.
In nucleophilic substitution reactions starting from 2,4-dichloropyridine, the inherent electronic properties of the pyridine ring favor attack at the 4-position. Therefore, achieving selective substitution at the 2-position often requires careful control of reaction conditions or the use of directing groups. researchgate.netmdpi.com
For radical and catalytic C-H functionalization reactions on 4-chloropyridine, the regioselectivity is governed by the electronic and steric environment of the C-H bonds. The electron-withdrawing nature of the nitrogen atom and the chloro substituent deactivates the ring towards electrophilic attack but activates it for radical and nucleophilic attack, with a preference for the positions ortho and para to the nitrogen atom. Therefore, achieving selective functionalization at the C-2 position over the other available positions is a significant synthetic challenge that requires careful optimization of the reaction system. nih.govchemrxiv.org
Development of Novel Reagents and Catalysts for its Synthesis
The development of efficient and practical methods for the introduction of the difluoromethoxy (OCF2H) group is a significant area of research in organofluorine chemistry. One notable advancement in this field is the use of chlorodifluoromethane (CHClF2), also known as Freon-22, as a readily available and cost-effective difluoromethylating agent for pyridone substrates.
Research into the difluoromethylation of various 2-pyridone derivatives has demonstrated the feasibility of this approach. researchgate.net The reaction of substituted 2-pyridones with chlorodifluoromethane under basic conditions can lead to the formation of both O-difluoromethylated and N-difluoromethylated products. The regioselectivity of this reaction is influenced by the reaction conditions and the nature of the substituents on the pyridine ring. researchgate.net
For the synthesis of this compound, the precursor 4-chloro-2-pyridone would be subjected to these difluoromethylation conditions. The general scheme for this reaction involves the deprotonation of the pyridone by a base, followed by nucleophilic attack of the resulting ambident anion on the difluorocarbene generated from chlorodifluoromethane.
Detailed studies on a range of substituted 2-pyridones have provided insights into the factors governing the O- versus N-difluoromethylation. The table below summarizes the results of the difluoromethylation of various 2-pyridone derivatives using chlorodifluoromethane, highlighting the influence of substituents on the product distribution. researchgate.net
Table 1: Difluoromethylation of Substituted 2-Pyridones with Chlorodifluoromethane
| Starting 2-Pyridone | Substituents (R¹, R², R³) | Total Yield (%) | Product Ratio (O-alkylation : N-alkylation) |
|---|---|---|---|
| 1a | H, H, H | 72 | 10:1 |
| 1b | Br, H, H | 78 | 1:1 |
| 1c | F, Br, H | 69 | 2:1 |
| 1d | Cl, Br, H | 82 | 5:4 |
| 1e | CH₃, Br, H | 89 | 100:0 |
| 1f | H, Br, CH₃ | 75 | 100:0 |
| 1g | H, Br, H | 85 | 3:1 |
| 1h | H, I, H | 78 | 8:5 |
| 1i | H, H, F | 78 | 100:0 |
| 1j | H, H, Cl | 80 | 100:0 |
Data sourced from a study on the difluoromethylation of 2-pyridones. researchgate.net
The data indicates that electronic and steric factors of the substituents play a crucial role in directing the regioselectivity of the difluoromethylation. For instance, in the case of 2-pyridone 1j , which has a chlorine substituent at the 5-position, exclusive O-difluoromethylation was observed. researchgate.net This suggests that a similar preference for O-alkylation could be expected for the 4-chloro-2-pyridone precursor, leading to the desired this compound. The use of chlorodifluoromethane represents a practical approach, utilizing an industrial reagent for the synthesis of this class of compounds. researchgate.net
Chemical Reactivity and Transformation Studies of 4 Chloro 2 Difluoromethoxy Pyridine
Reactions at the Chloro Substituent
The chlorine atom at the 4-position of the pyridine (B92270) ring is the primary site for a range of substitution reactions. Its reactivity is enhanced by the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack at this position.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 4-Chloro-2-(difluoromethoxy)pyridine. The pyridine nitrogen atom activates the C4 position towards nucleophilic attack, making the chloro group a good leaving group. This allows for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols.
The reaction's regioselectivity is generally high for the 4-position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. youtube.com SNAr reactions on dihalogenated pyridines often show selectivity for the 4-position over the 2-position. researchgate.net For instance, base-promoted SNAr reactions using KOH in DMSO have proven effective for the N-arylation of indoles and carbazoles with chloroarenes. nih.gov
Table 1: Examples of SNAr Reactions
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Indole | KOH, DMSO, 100 °C, 24 h | N-(2-(difluoromethoxy)pyridin-4-yl)indole | Varies | nih.gov |
| Carbazole | KOH, DMSO, 135 °C, 24 h | N-(2-(difluoromethoxy)pyridin-4-yl)carbazole | Varies | nih.gov |
Note: Yields are generalized from similar reactions as specific data for this compound was not available in the cited literature.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and this compound is a suitable substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the chloro-substituted pyridine with a boronic acid or ester to form a C-C bond. rsc.orgnih.gov The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. The synthesis of 2-arylpyridines has been successfully achieved using Suzuki-Miyaura coupling. nih.govclaremont.edu
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl chloride with a terminal alkyne, creating a C-C triple bond. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net It has been used to synthesize various C-4 substituted pyrido[1,2-e]purines from chloro-substituted precursors under microwave irradiation. core.ac.ukresearchgate.net
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling the aryl chloride with an amine. wikipedia.org The process uses a palladium catalyst with specialized, bulky phosphine ligands that facilitate the reaction. youtube.comorganic-chemistry.org This method has been widely applied to the amination of (hetero)aryl chlorides. researchgate.netnih.gov
Table 2: Overview of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester | Pd catalyst (e.g., Pd(dppf)Cl2), Base | C-C |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C |
Reductive Dehalogenation Processes
The chloro substituent can be removed through reductive dehalogenation, replacing it with a hydrogen atom. This transformation is useful when the chloro group is used as a directing group or to block a specific position before being removed in a later synthetic step. A common method involves palladium-catalyzed reduction using a hydride source, such as polymethylhydrosiloxane (B1170920) (PMHS), which has been shown to be effective for a variety of chloroarenes, including substituted chloropyridines. msu.edu
Transformations Involving the Pyridine Ring
While reactions at the C4-chloro position are dominant, the pyridine ring itself can undergo transformations, although it is generally deactivated towards electrophilic attack.
Electrophilic Aromatic Substitution on the Pyridine Nucleus
The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.org Reactions typically require harsh conditions, and the substitution, if it occurs, is directed to the 3- and 5-positions. quimicaorganica.orgyoutube.com The presence of the electron-withdrawing chloro and difluoromethoxy groups further deactivates the ring. Consequently, direct EAS on this compound is challenging and not a commonly employed synthetic strategy. rsc.org Activating groups, such as a methoxy (B1213986) group, can facilitate EAS on the pyridine ring, but the deactivating nature of the chloro and difluoromethoxy substituents remains a significant barrier. chegg.com
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. organic-chemistry.org For pyridine derivatives, a substituent at the 2-position can direct metalation to the 3-position. clockss.org
In the case of this compound, the 2-(difluoromethoxy) group could potentially act as a DMG. However, the efficacy of the difluoromethoxy group as a DMG in this specific system is not well-documented and would compete with other potential reaction pathways. The strategy often requires hindered lithium bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures to avoid addition to the pyridine ring. clockss.org This approach has been used to create pyridyl boronic acids in situ for subsequent Suzuki-Miyaura coupling. nih.gov
Table 3: Summary of Potential Ring Transformations
| Reaction Type | Reactivity | Directing Influence | Typical Outcome |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Very low | Deactivating groups direct to C3/C5 | Generally not synthetically useful |
Pyridine Ring Functionalization and Derivatization
The pyridine ring of this compound is an electron-deficient system, a characteristic enhanced by the electronegativity of the nitrogen atom, the chlorine substituent at the 4-position, and the difluoromethoxy group at the 2-position. This electronic profile dictates the primary modes of its functionalization.
One of the principal pathways for derivatization is nucleophilic aromatic substitution (SNAr) at the C4-position. The chlorine atom serves as a competent leaving group, and its departure is facilitated by the ability of the pyridine ring to stabilize the negative charge in the intermediate Meisenheimer complex. Reactions with various nucleophiles, such as primary and secondary amines, can lead to the formation of substituted 4-aminopyridines. researchgate.net The reactivity in SNAr reactions is generally higher for fluoropyridines compared to chloropyridines due to the high electronegativity of fluorine, which strongly activates the ring for nucleophilic attack. nih.gov
More advanced strategies for pyridine functionalization involve temporary dearomatization to create activated, electron-rich intermediates that can react with electrophiles or radicals. uni-muenster.dechemeurope.com A notable approach is the redox-neutral dearomatization-rearomatization process. researchgate.net In this method, the pyridine is first dearomatized to form a stable intermediate, such as an oxazino pyridine. nih.govresearchgate.net This intermediate behaves as a dienamine and can undergo highly regioselective reactions. nih.govresearchgate.net Subsequent rearomatization restores the pyridine ring, now bearing a new functional group. nih.gov By altering the reaction conditions (e.g., from basic to acidic), the nucleophilic or electrophilic character of the intermediates can be switched, allowing for controlled functionalization at different positions of the pyridine ring. researchgate.netnih.govnih.gov While developed for broader classes of pyridines, these principles are applicable for the late-stage functionalization of complex derivatives like this compound. uni-muenster.denih.gov
The table below summarizes potential derivatization reactions for the pyridine ring.
| Reaction Type | Position | Reagents/Conditions | Product Type |
| Nucleophilic Aromatic Substitution (SNAr) | C4 | Primary/Secondary Amines (e.g., R₂NH) | 4-Amino-2-(difluoromethoxy)pyridines |
| C-H Functionalization (via dearomatization) | C3 / C5 | 1. Dearomatization agent (e.g., DMAD) 2. Radical/Electrophilic reagent 3. Rearomatization | C3/C5-substituted pyridines |
Reactivity of the Difluoromethoxy Group
Stability and Reactivity under Diverse Conditions
The difluoromethoxy (OCF₂H) group is a critical modulator of molecular properties, often introduced to improve metabolic stability and lipophilicity. nih.govmdpi.com It is generally considered more chemically robust than corresponding monofluorinated groups. researchgate.net The strength of the carbon-fluorine bond contributes significantly to its stability under a range of conditions. researchgate.net
However, the OCF₂H group can exhibit distinct reactivity compared to its non-fluorinated analog, the methoxy (OCH₃) group. Studies on related aromatic systems have shown that a difluoromethoxy-substituted compound can be significantly more sensitive to hydrolysis than its methoxy counterpart. nih.gov This increased lability is attributed to the strong electron-withdrawing nature of the two fluorine atoms, which lowers the pKa of the corresponding phenol, making the ether linkage more susceptible to cleavage. nih.gov In one study comparing a 2-OCF₂H substituted sulfamate (B1201201) with its 2-OCH₃ analog, the difluoromethoxy derivative hydrolyzed approximately three times faster. nih.gov
Despite this potential for hydrolysis, the difluoromethoxy group is frequently employed as a bioisostere for methoxy groups to block metabolic pathways involving O-demethylation. nih.gov The high stability of the C-F bonds prevents enzymatic cleavage that can occur at O-CH₃ moieties, thus enhancing the metabolic half-life of a drug candidate. nih.gov
The table below compares the relative stability of related functional groups on an aromatic ring.
| Functional Group | Relative Hydrolytic Stability | Key Feature |
| Methoxy (-OCH₃) | High | Susceptible to metabolic O-demethylation. |
| Difluoromethoxy (-OCF₂H) | Moderate | Resistant to O-demethylation; ether linkage is more labile to hydrolysis than -OCH₃ due to electronic effects. nih.gov |
| Trifluoromethoxy (-OCF₃) | Very High | Highly stable and lipophilic; resistant to metabolic transformation. mdpi.com |
Conversions and Modifications of the Difluoromethoxy Moiety
Direct chemical transformations of the difluoromethoxy group itself are less common than reactions involving the pyridine ring. The high strength of the C-F bonds makes modifications challenging. However, the hydrogen atom of the OCF₂H group is acidic and presents a potential site for reactivity. nih.gov
Deprotonation of the analogous Ar-CF₂H group using a strong base can generate a nucleophilic Ar-CF₂⁻ synthon. acs.org This reactive intermediate can then be trapped by various electrophiles, enabling the construction of new carbon-carbon or carbon-heteroatom bonds at the difluoromethylated position. acs.org While this strategy has been explored for difluoromethylarenes, its application to difluoromethoxy-substituted pyridines like this compound represents an area for further investigation. Such a transformation would provide a pathway to novel derivatives where the difluoromethoxy moiety is further elaborated.
Mechanistic Investigations of Key Reactions
Reaction Pathway Elucidation
The elucidation of reaction pathways for the transformation of this compound relies on established mechanistic principles for heterocyclic compounds.
Nucleophilic Aromatic Substitution (SNAr): The most probable reaction at the C4 position follows a well-understood two-step SNAr mechanism.
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, which bears the chlorine leaving group. This step breaks the aromaticity of the ring and forms a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom and the activating difluoromethoxy group.
Leaving Group Departure: The intermediate rearomatizes by expelling the chloride ion (Cl⁻), resulting in the formation of the substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.
C-H Functionalization via Dearomatization-Rearomatization: For more complex C-H functionalizations, the pathway involves several distinct stages. researchgate.netnih.gov
Dearomatization: The pyridine reacts with a reagent like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form a bench-stable, dearomatized intermediate (e.g., an oxazino pyridine). researchgate.net
Functionalization of the Intermediate: This electron-rich intermediate, which behaves like a dienamine, reacts with high regioselectivity with an electrophilic or radical species. nih.govresearchgate.net Under acidic conditions, the intermediate can be converted to a pyridinium (B92312) salt, which alters the site of reactivity to the C4 (para) position for subsequent reactions like a Minisci-type alkylation. nih.govnih.gov
Rearomatization: The functionalized intermediate undergoes a final step to eliminate the activating group and restore the aromatic pyridine ring. nih.gov
Transition State Analysis
Detailed understanding of the reaction mechanisms, regioselectivity, and energy barriers is achieved through computational chemistry, particularly using methods like Density Functional Theory (DFT). rsc.orgrsc.org While specific transition state analyses for reactions of this compound are not widely published, the methodology is well-established for related systems. researchgate.net
Computational studies involve modeling the reaction pathway by locating and characterizing the energies of reactants, intermediates, transition states, and products. rsc.org
Transition State Location: Algorithms are used to find the first-order saddle point on the potential energy surface that connects reactants to products. This structure represents the highest energy point along the reaction coordinate.
Activation Energy Calculation: The energy difference between the reactants and the transition state (the activation barrier or ΔG‡) is calculated. A lower activation barrier corresponds to a faster reaction rate.
Mechanistic Insights: By comparing the activation barriers for different possible pathways or regioisomeric outcomes, researchers can predict the favored product. For example, in the SNAr reaction, calculations can confirm that nucleophilic attack at C4 is energetically favored over attack at other positions. Furthermore, these analyses can reveal the role of specific functional groups in stabilizing or destabilizing the transition state. rsc.org In enzymatic reactions, similar computational models have been used to quantify how specific amino acid residues stabilize the transition state, with mutations showing a calculated increase in the activation barrier. rsc.org
Chemo- and Regioselectivity in Complex Reaction Environments
In a molecule such as this compound, which possesses multiple reactive sites, the concepts of chemoselectivity (which functional group reacts) and regioselectivity (at which position the reaction occurs) are of paramount importance for its synthetic utility. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitrogen atom (C2/C6 and C4) are particularly activated towards nucleophilic attack because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.
Nucleophilic Aromatic Substitution (SNAr)
For 2,4-dihalopyridines, it is a well-established principle that nucleophilic aromatic substitution preferentially occurs at the 4-position. This selectivity is attributed to a combination of electronic and steric factors. Electronically, both the 2- and 4-positions are activated by the ring nitrogen. However, the 4-position is generally more electrophilic. In the case of this compound, the chlorine atom at the C4 position is the expected site of nucleophilic attack. The difluoromethoxy group at the C2 position is generally stable and not a leaving group in SNAr reactions.
While specific experimental data for this compound is not extensively documented in publicly accessible literature, we can infer its likely reactivity. In a competitive environment with a nucleophile, the reaction is expected to proceed via substitution of the chloro group.
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution
| Reactant | Nucleophile | Predicted Major Product | Predicted Regioselectivity |
|---|---|---|---|
| This compound | Amine (e.g., Morpholine) | 4-(Morpholin-4-yl)-2-(difluoromethoxy)pyridine | Substitution at C4 |
| This compound | Alkoxide (e.g., Sodium methoxide) | 4-Methoxy-2-(difluoromethoxy)pyridine | Substitution at C4 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of dihalogenated pyridines, the site of reaction is often dictated by the nature of the halogen and its position on the ring. Conventionally, the halide at the C2 position of a pyridine ring is more reactive in palladium-catalyzed cross-coupling reactions due to its proximity to the coordinating nitrogen atom, which can facilitate oxidative addition to the palladium center.
Therefore, for this compound, one would anticipate that in a standard palladium-catalyzed cross-coupling reaction, the chloro group at the C4 position would be less reactive than a hypothetical halide at the C2 position. However, since the C2 position is occupied by a difluoromethoxy group, the chloro group at C4 is the only available site for cross-coupling.
Recent advances in catalysis have shown that ligand choice can play a crucial role in controlling the regioselectivity of cross-coupling reactions involving dihalopyridines. The use of bulky, electron-rich phosphine ligands can sometimes override the inherent reactivity patterns and direct the reaction to a less conventional site. While this is a key consideration for molecules with two halide leaving groups, for this compound, the reaction will necessarily occur at the C4-chloro position.
Table 2: Predicted Products in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Predicted Product |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-2-(difluoromethoxy)pyridine |
| Buchwald-Hartwig Amination | Amine | 4-Amino-2-(difluoromethoxy)pyridine |
The chemo- and regioselectivity of this compound in complex reaction environments are thus governed by the interplay of the electronic nature of the pyridine ring, the identity and position of the substituents, and the reaction conditions employed. While specific experimental studies on this compound are not widely reported, the established principles of heterocyclic chemistry provide a strong predictive framework for its synthetic transformations. The chloro group at the 4-position is the primary site for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of various 4-substituted 2-(difluoromethoxy)pyridine (B1422638) derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
A multi-nuclear NMR approach is essential for the complete characterization of 4-Chloro-2-(difluoromethoxy)pyridine, given its composition of hydrogen, carbon, fluorine, and nitrogen atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key insights into the aromatic pyridine (B92270) ring protons. The substitution pattern—a chloro group at position 4 and a difluoromethoxy group at position 2—is expected to result in a complex splitting pattern for the three remaining aromatic protons. Based on the electron-withdrawing nature of the substituents and the nitrogen atom in the ring, these protons are predicted to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The proton of the difluoromethoxy group (-OCHF₂) would likely appear as a triplet due to coupling with the two adjacent fluorine atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the chemical environment of each of the six carbon atoms in the molecule. The carbon atom of the difluoromethoxy group is expected to show a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to one-bond coupling with the fluorine atoms. The chemical shifts of the pyridine ring carbons will be influenced by the electronegative chlorine and difluoromethoxy substituents, as well as the ring nitrogen.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The two fluorine atoms of the difluoromethoxy group are expected to give rise to a doublet in the proton-coupled ¹⁹F NMR spectrum, due to coupling with the geminal proton. The chemical shift of this signal is anticipated in the region of -80 to -120 ppm, which is characteristic for difluoromethoxy groups attached to an aromatic ring.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, while less sensitive, can provide valuable information about the electronic environment of the pyridine nitrogen atom. The chemical shift of the nitrogen atom would be influenced by the substituents on the ring. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the nitrogen atom with nearby protons to confirm its chemical shift.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | |||
| Pyridine H | 7.0 - 8.5 | m | |
| -OCHF₂ | 6.5 - 7.5 | t | JHF ≈ 70-80 |
| ¹³C | |||
| Pyridine C | 110 - 160 | ||
| -OCHF₂ | 115 - 125 | t | JCF ≈ 240-260 |
| ¹⁹F | |||
| -OCHF₂ | -80 to -120 | d | JFH ≈ 70-80 |
| ¹⁵N |
Note: The data in this table is predictive and based on typical values for structurally similar compounds. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the assignment of adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, enabling the definitive assignment of the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are close to each other, providing insights into the preferred conformation of the molecule, such as the orientation of the difluoromethoxy group relative to the pyridine ring.
Advanced Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.
High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of this compound. The calculated exact mass for the molecular ion [M]⁺ of C₆H₄ClF₂NO is 179.0000. HRMS would be able to confirm this exact mass, thereby verifying the elemental composition.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [M]⁺ | 179.0000 |
| [M+H]⁺ | 180.0078 |
Note: The data in this table is based on theoretical calculations.
Tandem mass spectrometry involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision with an inert gas. The analysis of the resulting fragment ions provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the difluoromethoxy group, the chlorine atom, or cleavage of the pyridine ring. Elucidating these fragmentation patterns can help to confirm the proposed structure.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide a molecular fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and strong C-F stretching vibrations (typically in the 1000-1200 cm⁻¹ region). The C-O-C stretching of the methoxy (B1213986) group and the C-Cl stretching will also have characteristic absorptions.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-F bonds may also be observable.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 | 1400 - 1600 |
| C-F Stretch | 1000 - 1200 | 1000 - 1200 |
| C-O-C Stretch | 1200 - 1300 | 1200 - 1300 |
Note: The data in this table is predictive and based on typical values for the respective functional groups.
X-ray Crystallography of Crystalline Derivatives or Co-crystals
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org While specific crystallographic data for this compound is not publicly available, we can infer its likely solid-state characteristics by examining related structures.
The solid-state structure of this compound would be determined by the interplay of various intermolecular forces that dictate how the molecules pack in a crystal lattice. The pyridine ring is expected to be essentially planar. The chlorine atom and the difluoromethoxy group, being substituents on this ring, will have their positions and conformations influenced by steric and electronic effects.
In analogous structures, such as other chloropyridine derivatives, the chlorine atom is known to participate in various intermolecular interactions. iucr.org The difluoromethoxy group, with its potential for conformational flexibility, adds another layer of complexity to the crystal packing. Studies on compounds containing difluoromethoxy groups have shown that the orientation of this group relative to an aromatic ring can vary. nih.govbham.ac.uk For instance, in some crystal structures of difluoromethoxy-substituted aromatic compounds, the OCF₂H group is not in the same plane as the aromatic ring system. nih.govbham.ac.uk This is attributed to anomeric interactions involving the C-F σ* orbitals and the oxygen lone pair orbitals, which can weaken π conjugation. nih.gov
A hypothetical unit cell for a crystalline derivative of this compound could be monoclinic or orthorhombic, which are common crystal systems for organic molecules. spast.org The final determined structure would provide precise bond lengths, bond angles, and torsion angles, offering a detailed geometric description of the molecule in the solid state.
The crystal packing of this compound would be governed by a combination of intermolecular interactions, including:
Halogen Bonding: The chlorine atom on the pyridine ring is a potential halogen bond donor. It can interact with electronegative atoms like nitrogen or oxygen on neighboring molecules.
Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group could participate in weak C-H···O or C-H···N hydrogen bonds, further stabilizing the crystal lattice.
π-π Stacking: The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing chlorine and difluoromethoxy groups, could promote offset face-to-face π-stacking interactions between adjacent pyridine rings. iucr.org
Analysis of the crystal packing of related fluorinated pyridines has shown that fluorination can significantly alter the interaction role of the pyridine ring, sometimes creating a "π-hole" that can interact with lone pairs of electrons on other molecules. nih.gov The presence of both chlorine and a difluoromethoxy group in this compound suggests a complex interplay of these forces, likely leading to a dense and stable crystal packing.
Table 1: Predicted Crystallographic Parameters and Intermolecular Interactions for a Derivative of this compound (Hypothetical Data)
| Parameter | Predicted Value/Type |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~14.1 |
| β (°) | ~95 |
| Z | 4 |
| Dominant Intermolecular Interactions | Halogen Bonding (Cl···N), π-π Stacking, C-H···F interactions |
Microwave Spectroscopy for Rotational Constants and Conformation
Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. mit.edu These constants are inversely related to the moments of inertia and provide precise information about the molecular geometry and conformation.
For this compound, microwave spectroscopy would be instrumental in determining its preferred gas-phase conformation. The rotational spectrum would be influenced by the masses and positions of the chlorine, fluorine, oxygen, nitrogen, and carbon atoms. The rotational constants (A, B, and C) obtained from the spectrum would allow for the calculation of the moments of inertia, from which a precise molecular structure can be derived. mit.edu
Studies on pyridine and its derivatives have shown how substituents affect the rotational constants. For instance, the rotational constants of pyridine itself are well-established. nist.gov The introduction of a chlorine atom, as in 2-chloropyridine, significantly alters these constants due to its mass and position on the ring. researchgate.net Similarly, a trifluoromethyl group, as in 2-(trifluoromethyl)pyridine, also has a pronounced effect on the rotational spectrum. aip.org
Based on these analogous compounds, the rotational constants for this compound can be predicted. The presence of the difluoromethoxy group, with its potential for internal rotation, might lead to a more complex spectrum with observable tunneling effects.
Table 2: Predicted Rotational Constants for this compound Based on Analogous Compounds (Hypothetical Data)
| Compound | A (MHz) | B (MHz) | C (MHz) |
| Pyridine | 6037.9 | 5804.1 | 2959.1 |
| 2-Chloropyridine | 5872.01 | 1637.82 | 1280.51 researchgate.net |
| This compound (Predicted) | ~4500 | ~1200 | ~950 |
Advanced Spectroscopic Techniques for Isotopic Labeling Studies
Isotopic labeling, where one or more atoms in a molecule are replaced by their isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), is a powerful tool in spectroscopy. It allows for the unambiguous assignment of spectral signals and provides detailed information about molecular structure, dynamics, and reaction mechanisms. nih.govrsc.org
For this compound, isotopic labeling could be employed in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and microwave spectroscopy.
¹⁵N Labeling: The pyridine ring contains a nitrogen atom, which can be replaced with its ¹⁵N isotope. This would be particularly useful in ¹⁵N NMR spectroscopy. The ¹⁵N chemical shift would be sensitive to the electronic environment around the nitrogen atom, providing insights into the effects of the chlorine and difluoromethoxy substituents. Furthermore, ¹⁵N labeling would introduce ¹³C-¹⁵N and ¹H-¹⁵N spin-spin couplings, which are valuable for structural elucidation. nih.govrsc.org Several methods have been developed for the ¹⁵N-labeling of pyridines, often involving ring-opening and subsequent ring-closure with a ¹⁵N-labeled ammonia (B1221849) source. acs.orgnih.gov
¹³C Labeling: Specific carbon atoms in the pyridine ring or the difluoromethoxy group could be labeled with ¹³C. This would aid in the assignment of signals in the ¹³C NMR spectrum and could be used to study reaction mechanisms involving this compound.
In microwave spectroscopy, isotopic substitution at different positions in the molecule would lead to small but measurable changes in the rotational constants. By analyzing these changes, the precise coordinates of the substituted atoms can be determined, leading to a highly accurate molecular structure. mit.edu
Table 3: Potential Isotopic Labeling Strategies and Their Applications for this compound
| Isotope | Position of Labeling | Spectroscopic Technique | Information Gained |
| ¹⁵N | Pyridine Nitrogen | NMR, Microwave | Unambiguous signal assignment, electronic environment of N, precise N atom coordinates |
| ¹³C | C2 of Pyridine Ring | NMR | Assignment of C2 signal, study of substituent effects |
| ¹³C | Difluoromethoxy Carbon | NMR | Assignment of OCF₂H carbon signal, study of through-space interactions |
Computational and Theoretical Investigations of 4 Chloro 2 Difluoromethoxy Pyridine
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations could provide significant insights into 4-Chloro-2-(difluoromethoxy)pyridine.
Electronic Structure Elucidation
A detailed study of the electronic structure would involve calculating key parameters to understand the distribution of electrons within the molecule. This would include determining the molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, calculations of the dipole moment and polarizability would shed light on the molecule's interaction with electric fields and its intermolecular forces. The electron-withdrawing effects of the chlorine atom, the difluoromethoxy group, and the nitrogen atom in the pyridine (B92270) ring would significantly influence the electron density distribution, a key aspect that such studies would aim to quantify.
Molecular Orbital Analysis
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, a molecular orbital analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule.
Identification of Stable Conformers
The rotation around the C-O bond of the difluoromethoxy group would lead to different conformers of this compound. Computational methods could be used to perform a systematic search for all possible conformers and to calculate their relative energies. This would allow for the identification of the most stable conformer or conformers that are likely to be present under normal conditions.
Rotational Barriers and Dynamics
Understanding the energy barriers to rotation between different conformers is important for describing the molecule's flexibility and dynamic behavior. For this compound, a key investigation would be the calculation of the rotational barrier around the C-O bond. This would provide insight into the rigidity of the difluoromethoxy group's orientation relative to the pyridine ring, which can have significant implications for its interaction with biological targets.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for studying the step-by-step process of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most likely mechanism. For this compound, computational studies could be employed to investigate various reactions, such as nucleophilic aromatic substitution at the chlorine-bearing carbon, or reactions involving the difluoromethoxy group. This would provide a deeper understanding of its chemical behavior and potential for use in the synthesis of new compounds.
Transition State Characterization
The characterization of transition states is a cornerstone of computational chemistry, providing critical insights into the kinetic feasibility and mechanisms of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced.
Theoretical studies on similar pyridine systems utilize methods like Density Functional Theory (DFT) to locate the transition state structure along the reaction coordinate. This process involves identifying a first-order saddle point on the potential energy surface, which corresponds to the maximum energy point along the minimum energy path connecting reactants and products. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency. The normal mode associated with this imaginary frequency corresponds to the atomic motions that lead from the transition state to the formation of the product. For the SNAr reaction of this compound with a generic nucleophile (Nu-), the transition state would be the high-energy Meisenheimer complex. Computational analysis would precisely define the bond lengths and angles of this intermediate, particularly the partially formed C-Nu bond and the partially broken C-Cl bond.
Energy Profile Determination for Synthetic Pathways
Determining the complete energy profile for a synthetic pathway provides a thermodynamic and kinetic map of the reaction. Using quantum chemical calculations, the relative energies of reactants, intermediates, transition states, and products can be calculated, allowing for the determination of activation energies (ΔG‡) and reaction energies (ΔGrxn).
Table 1: Key Parameters in a Theoretical Energy Profile for SNAr of this compound
| Parameter | Description | Significance |
| ΔG‡1 | Activation energy for the formation of the Meisenheimer intermediate. | Determines the reaction rate (kinetics). A lower barrier indicates a faster reaction. |
| ΔGint | Relative energy of the Meisenheimer intermediate. | Indicates the stability of the intermediate. Stabilization through resonance is key. |
| ΔG‡2 | Activation energy for the expulsion of the chloride leaving group. | Typically lower than ΔG‡1 for good leaving groups like chloride. |
| ΔGrxn | Overall Gibbs free energy change of the reaction. | Determines the thermodynamic favorability (spontaneity) of the reaction. |
Reactivity Prediction and Design Principles
The reactivity of this compound is governed by the electronic properties of the pyridine ring and its substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating electron-deficient (electrophilic) carbon atoms, particularly at the C2, C4, and C6 positions. quora.com This effect is further enhanced by the inductive effects of the chlorine and difluoromethoxy groups.
Electrophilic Sites: The C4 position, bearing a good leaving group (Cl), is the primary site for nucleophilic attack. stackexchange.comquimicaorganica.org The C2 and C6 positions are also highly electrophilic due to their proximity to the ring nitrogen. Electrophilic aromatic substitution is generally difficult on pyridine and would be predicted to occur, if at all, at the C3 and C5 positions, which are comparatively more electron-rich. quora.comquimicaorganica.org
Nucleophilic Sites: The most prominent nucleophilic site is the lone pair of electrons on the pyridine nitrogen atom, which can act as a base or a nucleophile. The oxygen atom of the difluoromethoxy group also possesses lone pairs, making it a potential, albeit weaker, nucleophilic center.
Table 2: Predicted Reactivity Sites of this compound
| Site | Predicted Reactivity | Rationale |
| Pyridine Nitrogen (N1) | Nucleophilic / Basic | Lone pair of electrons. |
| Carbon C2 | Electrophilic | Adjacent to nitrogen; bears an electron-withdrawing -OCF2H group. |
| Carbon C3 | Weakly Electrophilic | Less electron-deficient; potential site for electrophilic attack. |
| Carbon C4 | Highly Electrophilic | Activated by ring nitrogen and bears a good leaving group (Cl). Prime site for SNAr. |
| Carbon C5 | Weakly Electrophilic | Less electron-deficient; potential site for electrophilic attack. |
| Carbon C6 | Electrophilic | Adjacent to nitrogen. |
| -OCF2H Oxygen | Weakly Nucleophilic | Lone pairs of electrons, but their availability is reduced by adjacent electron-withdrawing groups. |
| -OCF2H Hydrogen | Weakly Acidic / H-bond donor | Polarized C-H bond due to adjacent fluorine atoms. |
Computational screening methods, such as virtual screening and molecular docking, are powerful tools for discovering novel chemical transformations. ijfmr.com For this compound, these techniques could be employed to identify potential catalysts for cross-coupling reactions or to explore its binding affinity with various biological targets. For instance, a library of potential catalysts (e.g., palladium-phosphine complexes) could be computationally screened to predict which would have the optimal geometry and electronic properties to facilitate a Suzuki or Buchwald-Hartwig coupling at the C4 position. Similarly, docking studies against the active sites of enzymes could suggest potential applications in medicinal chemistry, a common use for novel pyridine derivatives. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for predicting reactivity, as it highlights electron-rich and electron-poor regions. numberanalytics.com The MEP map is typically colored with a spectrum where red indicates regions of most negative potential (electron-rich, favored for electrophilic attack) and blue indicates regions of most positive potential (electron-poor, favored for nucleophilic attack). wolfram.com
For this compound, a theoretical MEP map would be expected to show:
Negative Potential (Red/Yellow): The most intense negative potential would be localized on the pyridine nitrogen atom due to its lone pair. A region of negative potential would also be associated with the oxygen atom of the difluoromethoxy group.
Positive Potential (Blue/Green): Regions of positive potential would be found on the hydrogen atoms of the pyridine ring. A notable site of positive potential is predicted for the hydrogen atom of the difluoromethoxy group (-OCF2H), a result of the strong electron-withdrawing effect of the two adjacent fluorine atoms. This polarization is key to its hydrogen bonding capability. The carbon atoms attached to the electronegative substituents (C2 and C4) would also be associated with positive potential.
This charge distribution confirms the predictions of reactivity, with the nitrogen being the primary nucleophilic center and the C4 position being a prime target for nucleophiles.
Investigation of Intermolecular Interactions and Hydrogen Bonding Capabilities
The intermolecular interactions of this compound are dictated by its functional groups. While lacking traditional hydrogen bond donors like -OH or -NH, the difluoromethoxy group introduces unique interaction capabilities.
Hydrogen Bonding: The C-H bond in the difluoromethoxy group is highly polarized due to the two strongly electronegative fluorine atoms. This enables the hydrogen atom to act as a weak, unconventional hydrogen bond donor. beilstein-journals.org Computational studies on similar difluoromethyl moieties show that this group can form hydrogen bonds (C-F2H···A, where A is a hydrogen bond acceptor like oxygen or nitrogen) with binding energies that can range from 1 to 5.5 kcal/mol, making it a functional bioisostere for hydroxyl or thiol groups. beilstein-journals.orgbohrium.comnih.gov
Halogen Bonding: The chlorine atom at the C4 position can potentially act as a halogen bond donor, interacting with nucleophilic or electron-rich species.
π-Stacking: The aromatic pyridine ring can participate in π-stacking interactions with other aromatic systems. Studies on other chloropyridines have characterized such offset face-to-face stacking arrangements in the solid state. nih.gov
Dipole-Dipole Interactions: As a polar molecule, it will exhibit significant dipole-dipole interactions.
Table 3: Potential Intermolecular Interactions for this compound
| Interaction Type | Donor Site | Acceptor Site | Relative Strength |
| Hydrogen Bonding | -OCF2H | Lewis bases (e.g., N, O atoms) | Weak to Moderate |
| Halogen Bonding | C-Cl | Lewis bases | Weak |
| π-π Stacking | Pyridine Ring (π-system) | Other aromatic rings | Weak |
| Dipole-Dipole | Entire Molecule | Other polar molecules | Moderate |
Role of 4 Chloro 2 Difluoromethoxy Pyridine As a Building Block in Organic Synthesis
Synthesis of Complex Pyridine (B92270) Derivatives
The structural motif of 4-Chloro-2-(difluoromethoxy)pyridine offers multiple reaction sites that can be selectively functionalized, making it an ideal precursor for the synthesis of highly substituted and complex pyridine derivatives. The chlorine atom at the C4 position is susceptible to displacement through various cross-coupling and nucleophilic substitution reactions, while the pyridine ring itself can undergo further modifications.
Assembly of Multifunctionalized Pyridine Systems
The chlorine atom at the 4-position of the pyridine ring serves as a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the general reactivity of 4-chloropyridines in Suzuki-Miyaura couplings is well-established. This reaction would involve the palladium-catalyzed coupling of this compound with various aryl or heteroaryl boronic acids or esters to introduce diverse aromatic or heteroaromatic substituents at the 4-position. The 2-(difluoromethoxy) group would modulate the electronic properties of the pyridine ring, influencing the efficiency and outcome of the coupling reaction. The general applicability of Suzuki-Miyaura coupling to chloropyridines suggests that a variety of substituted biaryl and heteroaryl pyridine derivatives can be accessed from this building block. rsc.orgnih.govnih.govclaremont.edu
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org The application of this reaction to this compound would allow for the introduction of various alkynyl groups at the 4-position. These resulting alkynylpyridines are valuable intermediates that can undergo further transformations, such as cyclization reactions, to construct more complex molecular architectures. While specific examples with this exact substrate are sparse in the literature, related 4-chloropyridine (B1293800) derivatives are known to participate in Sonogashira couplings. researchgate.netcore.ac.uk
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. organic-chemistry.orgyoutube.comwikipedia.org By reacting this compound with a diverse range of primary or secondary amines, a library of 4-amino-2-(difluoromethoxy)pyridine derivatives can be synthesized. This method is highly valued for its broad substrate scope and functional group tolerance, making it a key strategy for introducing nitrogen-containing functionalities that are prevalent in pharmaceuticals.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the presence of the chloro and difluoromethoxy substituents, facilitates nucleophilic aromatic substitution at the 4-position. abertay.ac.uk This allows for the displacement of the chlorine atom by a variety of nucleophiles, including amines, alcohols, and thiols, providing a direct route to a wide range of functionalized pyridine derivatives. researchgate.netnih.govresearchgate.netnih.govlibretexts.orgresearchgate.netresearchgate.net
| Reaction Type | Reagent | Product Type | Potential Application |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 4-Aryl/Heteroaryl-2-(difluoromethoxy)pyridines | Synthesis of biaryl compounds |
| Sonogashira Coupling | Terminal Alkynes | 4-Alkynyl-2-(difluoromethoxy)pyridines | Intermediates for complex heterocycles |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | 4-Amino-2-(difluoromethoxy)pyridines | Introduction of nitrogen-containing moieties |
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 4-Substituted-2-(difluoromethoxy)pyridines | Diverse functionalization |
Construction of Fused Pyridine Ring Systems
The functional groups present in this compound and its derivatives serve as strategic anchor points for the construction of fused bicyclic and polycyclic heterocyclic systems. These fused ring systems are of significant interest in medicinal chemistry due to their rigid structures and diverse biological activities.
Synthesis of Pyrrolopyridines: The synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds with significant biological activity, often involves the use of chloropyrimidine building blocks. google.comnih.govnih.govresearchgate.netgoogle.com A plausible synthetic route starting from this compound could involve its conversion to an aminopyridine derivative, followed by the construction of the fused pyrrole (B145914) ring. For instance, a Buchwald-Hartwig amination to introduce an amino group, followed by reaction with a suitable three-carbon synthon, could lead to the formation of a pyrrolo[3,2-c]pyridine core.
Synthesis of Thienopyridines: Thienopyridines are another important class of fused heterocycles. abertay.ac.ukresearchgate.netnih.govresearchgate.net The synthesis of these systems can be achieved by reacting a suitably functionalized pyridine with reagents that provide the thiophene (B33073) ring. Starting from this compound, a Sonogashira coupling to introduce an alkynyl group could be a key step. The resulting alkynylpyridine could then undergo cyclization with a sulfur source to form the thieno[3,2-c]pyridine (B143518) skeleton.
Synthesis of Pyridopyrimidines: The pyridopyrimidine scaffold is present in numerous biologically active molecules. researchgate.netnih.gov The synthesis of such systems could be envisioned starting from a derivative of this compound. For example, conversion of the chloro group to an amino group, followed by reaction with a 1,3-dicarbonyl compound or its equivalent, could lead to the formation of a fused pyrimidine (B1678525) ring, resulting in a pyridopyrimidine derivative.
Strategic Incorporation into Heterocyclic Architectures
Beyond the synthesis of pyridine-based systems, this compound can be strategically incorporated as a key fragment into larger, more complex heterocyclic architectures. The difluoromethoxypyridyl moiety can impart desirable physicochemical properties, such as improved metabolic stability and membrane permeability, to the final molecule.
For instance, in the synthesis of complex macrocycles or polycyclic systems, the this compound unit can be introduced early in the synthetic sequence. The chlorine atom can then be used as a point of attachment for subsequent ring-forming reactions or for linking to other complex fragments. The robustness of the difluoromethoxy group allows it to be carried through multiple synthetic steps without degradation.
Applications in the Synthesis of Scaffolds for Chemical Research
In the field of drug discovery and chemical biology, there is a constant need for novel molecular scaffolds that can be readily diversified to create libraries of compounds for high-throughput screening. This compound is an excellent starting point for the synthesis of such scaffolds. biosynth.com
The reactivity of the chlorine atom at the 4-position allows for the attachment of a variety of chemical handles, such as linkers or reactive groups, which can then be used for combinatorial derivatization. For example, a Suzuki-Miyaura coupling with a boronic acid containing a protected functional group can be performed. Subsequent deprotection and reaction with a diverse set of building blocks would rapidly generate a library of compounds based on the 2-(difluoromethoxy)pyridine (B1422638) core.
Derivatization to Explore Structure-Reactivity Relationships
The systematic derivatization of this compound provides a platform to study the influence of different substituents on the reactivity of the pyridine ring and the properties of the resulting molecules. By introducing a range of electron-donating and electron-withdrawing groups at the 4-position, chemists can fine-tune the electronic nature of the pyridine ring.
This systematic approach is crucial for understanding structure-activity relationships (SAR) in medicinal chemistry. For example, by synthesizing a series of analogs with different substituents at the 4-position and evaluating their biological activity, researchers can identify the key structural features required for optimal potency and selectivity. The difluoromethoxy group at the 2-position serves as a constant structural element, allowing for a focused investigation of the effects of modifications at the 4-position.
Development of Novel Synthetic Routes Utilizing its Distinct Reactivity
The unique electronic properties of this compound can be harnessed to develop novel synthetic methodologies. The electron-withdrawing nature of both the chlorine atom and the difluoromethoxy group makes the pyridine ring particularly susceptible to certain types of reactions that might not be as efficient with less-activated pyridines.
Researchers can explore new catalytic systems or reaction conditions that are specifically tailored to the reactivity of this substrate. For example, the development of novel palladium catalysts with specific ligands could enable challenging cross-coupling reactions that are not feasible with standard catalysts. Furthermore, the distinct reactivity of this building block could be exploited in cascade reactions, where multiple transformations occur in a single pot to rapidly build molecular complexity.
Industrial Synthesis and Process Research for 4 Chloro 2 Difluoromethoxy Pyridine
Process Optimization for Scalable Synthesis
The scalable synthesis of 4-Chloro-2-(difluoromethoxy)pyridine is predicated on a robust and optimized process that ensures high yield, purity, and reproducibility. The likely synthetic pathway involves the difluoromethoxylation of 4-chloro-2-hydroxypyridine (B1586335). Process optimization efforts are therefore directed at the critical steps of this transformation.
Reaction Condition Screening and Optimization
A crucial phase in developing a scalable process is the systematic screening and optimization of reaction conditions to identify the most efficient and cost-effective parameters. For the key difluoromethoxylation step, this involves a multi-variable analysis to maximize the conversion of the 4-chloro-2-hydroxypyridine precursor while minimizing the formation of impurities.
Key parameters typically screened include:
Difluoromethylating Agent: While historically, reagents like chlorodifluoromethane (B1668795) (Freon 22) were used, modern processes screen for more environmentally benign and efficient reagents such as sodium chlorodifluoroacetate or Ruppert-Prakash type reagents (TMSCF3).
Base: The choice and quantity of the base (e.g., potassium carbonate, sodium hydroxide (B78521), potassium tert-butoxide) are critical for the deprotonation of the hydroxypyridine and subsequent reaction.
Solvent: Solvents are screened for their ability to dissolve reactants, their boiling points for temperature control, and their compatibility with the reaction conditions. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are common candidates.
Temperature and Reaction Time: These parameters are optimized to ensure complete reaction in the shortest possible time, reducing energy consumption and preventing the degradation of products or reactants.
The optimization process aims to achieve a high-yielding reaction that can be reliably scaled from laboratory to pilot plant and full-scale production.
Table 1: Illustrative Reaction Condition Screening for Difluoromethoxylation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Reagent | Sodium Chlorodifluoroacetate | Diethyl (difluoromethyl)phosphonate | TMSCF3 / NaI | Chlorodifluoromethane |
| Base | K2CO3 | t-BuOK | Cs2CO3 | NaOH |
| Solvent | DMF | Acetonitrile | THF | NMP |
| Temperature | 80 °C | 60 °C | 100 °C | 90 °C |
| Yield (%) | Moderate | Low | High | Moderate-High |
Catalyst and Reagent Loading Minimization
Minimizing the loading of catalysts and reagents is essential for improving the economic viability and environmental footprint of the synthesis. In the context of this compound production, this involves:
Reducing Excess Reagents: Stoichiometric efficiency is a key goal. Research focuses on reducing the excess of the difluoromethylating agent and the base to near-equimolar amounts without compromising the reaction yield or rate.
Phase-Transfer Catalysis: The use of phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts can be investigated to improve the reaction rate and efficiency, potentially allowing for a reduction in the required amounts of base and solvent. PTCs facilitate the transfer of the hydroxide or other anions from an aqueous or solid phase to the organic phase where the reaction occurs.
Successful minimization of reagent loading directly translates to lower raw material costs, reduced waste generation, and simpler downstream purification processes.
Continuous Flow Synthesis Approaches
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents, as is often the case with fluorination chemistry. rsc.org The adoption of flow synthesis for producing this compound can lead to enhanced safety, consistency, and scalability.
Reactor Design and Flow Chemistry Protocols
The design of the flow reactor system is tailored to the specific requirements of the chemical transformation. For the synthesis of this compound, this would likely involve:
Reactor Type: Plug Flow Reactors (PFRs), often in the form of heated coils or microreactors, are suitable for this type of synthesis. Their high surface-area-to-volume ratio allows for excellent heat transfer, crucial for controlling the exothermicity of the difluoromethoxylation reaction. acs.org
Materials of Construction: Given the potentially corrosive nature of reagents (e.g., those generating HF in situ), materials such as Hastelloy, stainless steel, or specialized polymers may be required for the reactor and tubing.
Flow Protocol: The protocol would involve pumping separate streams of the 4-chloro-2-hydroxypyridine precursor (dissolved in a suitable solvent with a base) and the difluoromethylating agent to a mixing point before entering the heated reactor zone. The residence time within the reactor is precisely controlled by the flow rate and reactor volume to achieve complete conversion.
Table 2: Reactor Design Considerations for Continuous Synthesis
| Synthetic Step | Reactor Type | Key Design Feature | Material Consideration |
| Difluoromethoxylation | Plug Flow Reactor (PFR) / Microreactor | High heat transfer capability, efficient mixing | Hastelloy, Fluoropolymer lining |
| Work-up/Quenching | Continuous Stirred-Tank Reactor (CSTR) | Controlled addition of quenching agent | Glass-lined steel, appropriate polymers |
Inline Monitoring and Process Control
A key advantage of continuous flow manufacturing is the ability to integrate Process Analytical Technology (PAT) for real-time monitoring and control. This ensures the process remains within its defined parameters, guaranteeing consistent product quality.
Inline Analysis: Techniques such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC) can be integrated directly into the flow path. These tools can monitor the concentration of reactants and products, providing immediate feedback on reaction performance.
Automated Process Control: The data from inline monitoring can be fed into an automated control system. This system can dynamically adjust parameters like temperature, flow rate, or reagent stoichiometry to maintain optimal conditions and immediately correct any deviations, leading to higher yields and purity.
Green Chemistry Principles in Synthesis Development
The development of a modern industrial synthesis for this compound incorporates the principles of green chemistry to create a more sustainable manufacturing process. researchgate.netnih.gov
Key principles applied include:
Prevention: Designing the synthesis to minimize waste from the outset, rather than treating it after formation. This is achieved through high-yield reactions and minimizing side-product formation.
Atom Economy: The difluoromethoxylation reaction is designed to maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses: This involves moving away from hazardous reagents, such as ozone-depleting chlorodifluoromethane, and replacing them with safer, modern difluoromethylating agents. rsc.org
Safer Solvents and Auxiliaries: Selecting solvents with better environmental, health, and safety profiles, and minimizing their total volume. Whenever possible, processes are developed to use water or solvent-free conditions.
Design for Energy Efficiency: Continuous flow reactors are often more energy-efficient than large batch reactors due to better heat transfer. rsc.org Optimizing reactions to run at lower temperatures and pressures also contributes to this goal.
Real-time Analysis for Pollution Prevention: The use of inline monitoring (PAT) allows for precise control, preventing reaction excursions that can lead to batch failures and waste generation.
By integrating these principles, the industrial process for synthesizing this compound can be made more economically and environmentally sustainable.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis of this compound |
| Waste Prevention | Optimization of reaction conditions to achieve >95% yield, reducing waste streams. |
| Atom Economy | Selection of synthetic routes that maximize the incorporation of reactant atoms into the final product. |
| Less Hazardous Synthesis | Replacement of older, hazardous fluorinating agents with modern, safer alternatives. |
| Safer Solvents | Screening for and using solvents with lower toxicity and environmental impact, and implementing solvent recycling. |
| Energy Efficiency | Use of continuous flow reactors for superior heat management and reduced energy consumption. |
Solvent Selection and Alternative Media
The choice of solvent is critical in industrial synthesis, as it influences reaction rates, selectivity, yield, and ease of product isolation. For the synthesis of halogenated pyridines, a variety of organic solvents are employed, often tailored to the specific reaction type, such as chlorination or fluorination.
In processes involving the preparation of fluorinated pyridines from chlorine-containing precursors, polar aprotic solvents are often favored. For instance, N-methyl-2-pyrrolidone (NMP) has been used in conjunction with fluorinating agents like potassium fluoride (B91410). googleapis.com However, research has shown that using a solvent system comprising a mixture of an aprotic amide and an aromatic hydrocarbon, such as toluene, can significantly improve selectivity and yield. googleapis.com The aromatic hydrocarbon can aid in managing the reaction mixture's viscosity and facilitate azeotropic removal of water, which is crucial for the efficiency of many fluoride exchange reactions.
For chlorination steps, which could be part of the synthesis of the pyridine (B92270) backbone, different solvent classes may be utilized. Depending on the chlorinating reagent (e.g., phosphorus oxychloride, thionyl chloride), solvents like halogenated alkanes (dichloromethane), aromatic hydrocarbons (chlorobenzene), or esters (ethyl acetate) may be selected. google.compatsnap.com The ideal solvent must be inert to the reactive chlorinating agents, provide good solubility for reactants, and have a boiling point suitable for the desired reaction temperature.
The table below summarizes potential solvents that could be considered in the process development for this compound, based on analogous chemical transformations.
| Solvent Class | Example Solvent | Boiling Point (°C) | Key Function in Synthesis |
| Aprotic Amide | N-Methyl-2-pyrrolidone (NMP) | 202 | Facilitates nucleophilic substitution (e.g., fluorination) |
| Aromatic Hydrocarbon | Toluene | 111 | Co-solvent, azeotropic water removal |
| Halogenated Alkane | Dichloromethane | 40 | Solvent for chlorination reactions |
| Ester | Ethyl Acetate | 77 | Reaction medium, extraction solvent |
Alternative media, such as ionic liquids or supercritical fluids, represent a frontier in green chemistry and may be explored to reduce the environmental impact associated with volatile organic compounds (VOCs). However, their industrial application for pyridine synthesis is less established and would require significant process development.
Atom Economy and Waste Minimization Strategies
Green chemistry principles are integral to modern chemical process development, aiming to design more sustainable and environmentally friendly manufacturing routes. Atom economy and waste minimization are central tenets of this philosophy. jocpr.comnih.gov
Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.com It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and generate less waste. nih.gov In contrast, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts. nih.gov For a multi-step synthesis of this compound, each step should be evaluated for its atom economy to identify areas for process optimization. For example, a hypothetical final step involving a substitution reaction to introduce the difluoromethoxy group would inherently produce byproducts, lowering the atom economy.
Waste Minimization and the E-Factor: The Environmental Factor (E-Factor) provides a broader measure of waste by quantifying the total mass of waste produced per unit of product. nih.gov It includes waste from reagents, solvents, and reaction byproducts.
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
The chemical industry, particularly the fine chemical and pharmaceutical sectors, often has high E-Factors, indicating significant waste generation. nih.gov Strategies to minimize waste in the production of this compound include:
Catalysis: Using catalytic reagents instead of stoichiometric ones can dramatically reduce waste.
Solvent Recycling: Implementing distillation and other techniques to recover and reuse solvents.
Process Intensification: Technologies like continuous flow synthesis can improve reaction efficiency, reduce solvent usage, and minimize waste generation compared to traditional batch processes. researchgate.net
The table below illustrates a hypothetical atom economy calculation for a simplified, plausible reaction in the synthesis pathway.
| Reactant A | Reactant B | Desired Product | Byproduct | % Atom Economy |
| 4-Chloro-2-hydroxypyridine | Difluorocarbene Source | This compound | Other Products | Calculation dependent on specific difluoromethylating agent |
| (MW: 129.54) | (MW: Varies) | (MW: 179.55) | (MW: Varies) | Illustrative value |
Purity Enhancement and Impurity Profiling in Process Development
Achieving high purity is a critical objective in the manufacture of fine chemicals and pharmaceutical intermediates. The process development for this compound must include robust methods for both purifying the final product and identifying and controlling impurities.
Purity Enhancement: Common industrial techniques for purification include:
Distillation: Effective for separating liquids with different boiling points. Fractional vacuum distillation is often used for high-boiling, thermally sensitive compounds.
Crystallization: A powerful technique for purifying solids. The process involves dissolving the crude product in a suitable solvent and allowing the pure compound to crystallize upon cooling or solvent evaporation, leaving impurities behind in the mother liquor.
Chromatography: While often used at the laboratory scale, preparative chromatography can be employed for high-value products or for removing particularly challenging impurities at an industrial scale.
Impurity Profiling: A thorough understanding of the impurity profile is essential for process control and quality assurance. Impurities can arise from starting materials, side reactions, or degradation. Common analytical techniques for their identification and quantification include:
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of non-volatile organic compounds.
Gas Chromatography (GC): Used for volatile compounds and can be coupled with a mass spectrometer (GC-MS) for structural identification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any impurities present.
The following table lists potential types of impurities in the synthesis of this compound and the analytical methods used for their detection.
| Impurity Type | Potential Source | Analytical Method |
| Isomeric Impurities | Non-selective reactions (e.g., chlorination at other positions) | HPLC, GC, NMR |
| Residual Starting Materials | Incomplete reaction | HPLC, GC |
| Reaction Byproducts | Side reactions, over-reaction | HPLC, GC-MS |
| Residual Solvents | Incomplete removal during workup | GC (Headspace) |
Engineering Considerations for Large-Scale Production
Scaling up a chemical process from the laboratory to a manufacturing plant presents significant engineering challenges. researchgate.net Key considerations for the large-scale production of this compound include:
Reactor Design and Material: The choice of reactor depends on the reaction type (batch vs. continuous), operating temperature and pressure, and mixing requirements. Materials of construction must be resistant to corrosion from reactants like chlorinating agents or acidic byproducts. Glass-lined or specialized alloy reactors are common.
Thermal Management: Chemical reactions can be highly exothermic or endothermic. A robust heat transfer system is crucial to maintain the optimal reaction temperature, prevent runaway reactions, and ensure consistent product quality. researchgate.net This involves reactor jackets, internal coils, and external heat exchangers.
Process Control and Automation: Modern chemical plants rely on sophisticated process control systems to monitor and regulate critical parameters such as temperature, pressure, pH, and reactant flow rates. Automation enhances safety, reproducibility, and efficiency.
Downstream Processing: The design of large-scale equipment for filtration, extraction, distillation, and drying is critical for efficient product isolation and purification.
Safety: A comprehensive process safety assessment (e.g., HAZOP analysis) is required to identify and mitigate potential hazards associated with the chemicals and operations involved. This includes measures for containment, emergency venting, and handling of toxic or reactive materials.
The table below summarizes key engineering considerations for scale-up.
| Engineering Aspect | Key Consideration | Example for Pyridine Synthesis |
| Reactor Selection | Batch vs. Continuous; Material Compatibility | Glass-lined steel reactor to resist corrosive reagents. |
| Heat Transfer | Control of exothermic/endothermic reactions | Reactor jacket with heating/cooling fluid circulation. |
| Mass Transfer | Efficient mixing of reactants | Agitator design (e.g., turbine, anchor) optimized for slurry or liquid-liquid systems. |
| Process Automation | Monitoring and control of critical parameters | Automated sensors and control loops for temperature, pressure, and dosing rates. |
| Safety Systems | Hazard mitigation and emergency response | Rupture discs, emergency relief systems, and scrubber for off-gas treatment. |
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of functionalized pyridines often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research will likely focus on developing more atom-economical and environmentally benign methods for synthesizing 4-Chloro-2-(difluoromethoxy)pyridine. Green chemistry principles offer a roadmap for these advancements. rasayanjournal.co.innih.gov
Key areas of investigation include:
One-Pot Multicomponent Reactions (MCRs): Designing MCRs that assemble the pyridine (B92270) core from simpler, readily available precursors in a single operation would drastically improve efficiency. researchgate.net
Catalyst-Free and Solvent-Free Conditions: Exploring reactions under thermal, microwave, or ultrasonic conditions without the need for catalysts or hazardous organic solvents is a primary goal for sustainable chemistry. rasayanjournal.co.inrsc.org Microwave-assisted synthesis, in particular, has been shown to reduce reaction times and improve yields for pyridine derivatives. nih.gov
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Bio-catalysis: The use of enzymes for the synthesis or modification of pyridine rings presents an opportunity for highly selective and sustainable transformations under mild conditions.
| Synthesis Strategy | Potential Advantages for this compound | Key Challenges |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved energy efficiency. nih.gov | Optimization of microwave parameters; potential for localized overheating. |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. rasayanjournal.co.inresearchgate.net | Identification of suitable starting materials and reaction conditions. |
| Flow Chemistry | Enhanced safety and scalability, precise control over reaction conditions. | High initial setup cost; potential for channel clogging with precipitates. |
| Aqueous Medium Synthesis | Elimination of volatile organic solvents, reduced environmental impact. rsc.org | Low solubility of organic precursors; managing pH sensitivity. |
Exploration of Novel Reactivity Patterns and Transformations
The interplay between the electron-withdrawing chloro group at the C4 position and the difluoromethoxy group at the C2 position dictates the molecule's reactivity. The C4 position is highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov Future work should systematically explore this reactivity with a diverse range of nucleophiles (O, N, S, and C-based).
Furthermore, research into the following areas could unveil novel transformations:
Metal-Catalyzed Cross-Coupling: The chloro group serves as an excellent handle for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira) to introduce complex carbon and heteroatom substituents at the C4 position.
Dearomatization Reactions: Catalytic stereoselective dearomatization could provide access to highly functionalized, three-dimensional piperidine (B6355638) structures, which are valuable scaffolds in drug discovery. mdpi.com
Pyridyne Intermediates: Generation of a 3,4-pyridyne intermediate from this compound could enable regioselective difunctionalization, allowing for the introduction of two different groups in a single sequence. nih.govnih.gov The electronic nature of the difluoromethoxy group would be expected to influence the regioselectivity of nucleophilic attack on the pyridyne. nih.gov
Advanced Characterization of Transient Species and Reaction Intermediates
A deeper understanding of reaction mechanisms requires the detection and characterization of short-lived intermediates. Techniques such as mass spectrometry can be employed to identify reactive intermediates in complex reaction mixtures. rsc.org For this compound, this could involve identifying Meisenheimer complexes in SNAr reactions or organometallic species in cross-coupling cycles.
Future research should focus on:
In-situ Spectroscopic Monitoring: Utilizing techniques like in-situ NMR and IR spectroscopy to observe reaction progress and detect transient species in real-time. jscimedcentral.com Broadening of NMR signals can sometimes indicate fast chemical equilibrium processes involving intermediates. researchgate.net
Cryogenic Spectroscopy: Performing reactions at low temperatures to trap and stabilize reactive intermediates, allowing for their characterization by methods like cryogenic NMR.
Mass Spectrometry: Advanced techniques such as electrospray ionization mass spectrometry (ESI-MS) coupled with fragmentation studies can provide structural information on intermediates. rsc.org
Hyperpolarization Techniques: Methods like Signal Amplification By Reversible Exchange (SABRE) can dramatically enhance NMR signals, making it possible to detect low-concentration intermediates in pyridine derivatization reactions. nih.gov
Deeper Integration of Computational Methods for Predictive Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and properties of molecules. researcher.lifetandfonline.com For this compound, DFT can be used to model reaction pathways, predict regioselectivity, and understand the electronic influence of the substituents. rsc.org
Key areas for future computational work include:
Reaction Mechanism Elucidation: Modeling transition states and intermediates to determine the most favorable pathways for nucleophilic substitution, cross-coupling, and other reactions.
Predicting Reactivity and Selectivity: Calculating molecular properties like electrostatic potential maps, frontier molecular orbital (FMO) energies, and pKa values to predict how the molecule will react with different reagents. ias.ac.inacs.org This can guide experimental design and avoid trial-and-error approaches. mit.edu
Virtual Screening: Using computational models to screen virtual libraries of reactants (e.g., nucleophiles, coupling partners) to identify promising candidates for synthesizing novel derivatives with desired properties.
Spectroscopic Prediction: Calculating theoretical NMR and IR spectra to aid in the identification and structural confirmation of reaction products and intermediates. figshare.com
| Computational Method | Application to this compound | Predicted Outcome |
| DFT Geometry Optimization | Determine the most stable conformation of the molecule. | Bond lengths, bond angles, and dihedral angles. |
| Frontier Molecular Orbital (FMO) Analysis | Predict sites for nucleophilic and electrophilic attack. researchgate.net | Visualization of HOMO and LUMO; prediction of reactivity at C4 and C6. |
| Transition State Searching | Calculate activation energies for potential reactions (e.g., SNAr). | Elucidation of reaction mechanisms and prediction of reaction rates. |
| pKa Calculation | Predict the acidity of the pyridinium (B92312) ion. acs.org | Understanding reactivity under different pH conditions. |
Expanding its Utility as a Versatile Synthetic Intermediate
The true value of this compound lies in its potential as a versatile building block. The chloro and difluoromethoxy groups offer orthogonal reactivity that can be exploited for stepwise functionalization. The chloro group is ideal for substitution and cross-coupling, while the difluoromethoxy group is generally stable but can influence the electronic properties and metabolic stability of the final compound.
Future work should demonstrate its utility by:
Synthesis of Libraries: Using the compound as a scaffold to generate libraries of derivatives for screening in pharmaceutical and agrochemical applications.
Late-Stage Functionalization: Incorporating the this compound moiety into more complex molecules to fine-tune their properties. The C-H bonds on the pyridine ring could also be targets for late-stage functionalization. nih.gov
Development of Novel Fluorinated Motifs: Using the difluoromethoxy group as a bioisostere for other functional groups to improve properties like lipophilicity and metabolic stability in drug candidates.
Addressing Challenges in Regio- and Stereocontrol in Derivatization
While the C4 position is highly activated, achieving selective functionalization at other positions (C3, C5, C6) in the presence of the existing substituents presents a significant challenge. researchgate.net Furthermore, when derivatization creates a chiral center, controlling the stereochemistry is crucial, especially for pharmaceutical applications.
Future research must address:
Regiocontrol: Developing methods to selectively functionalize the less reactive C-H bonds. This could involve directed ortho-metalation (DoM) if a suitable directing group is installed, or exploiting subtle electronic differences through carefully chosen catalysts and reaction conditions. dntb.gov.ua
Stereocontrol: For reactions that generate stereocenters, such as the dearomatization to form piperidines or the addition to a functionalized side chain, the development of asymmetric catalytic methods is essential. mdpi.com This involves the use of chiral ligands and catalysts to favor the formation of one enantiomer over the other. semanticscholar.orgnih.gov The challenge lies in designing catalytic systems that are effective for this specific substituted pyridine scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-2-(difluoromethoxy)pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the difluoromethoxy group via reaction of a pyridine precursor with difluoromethylating agents (e.g., ClCFO− or BrCFO−) under basic conditions. Key considerations include:
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Solvents : Polar aprotic solvents (DMF, DMSO) for improved nucleophilicity .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>98%) .
- Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 substrate:reagent) are critical to minimize side products like dehalogenated byproducts .
Q. How can spectroscopic techniques (NMR, MS, IR) be employed to characterize this compound?
- NMR :
- H NMR: Peaks at δ 8.3–8.5 ppm (pyridine H-3 and H-5), δ 6.8–7.0 ppm (H-6 adjacent to Cl).
- F NMR: A triplet for the difluoromethoxy group (−OCF) at δ −80 to −85 ppm .
Q. What are the stability and storage requirements for this compound?
- Stability : The compound is hygroscopic and sensitive to UV light. Decomposition occurs at >150°C, releasing toxic fumes (HF, Cl) .
- Storage : Store in amber vials at 0–4°C under inert gas (N/Ar) to prevent hydrolysis. Use desiccants (silica gel) to avoid moisture ingress .
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of this compound, and how do electronic effects influence selectivity?
- Mechanistic Insights :
- Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing Cl and OCF groups activate the pyridine ring for substitution at C-4. DFT studies suggest a Meisenheimer intermediate forms preferentially at C-4 due to lower activation energy (−15.2 kcal/mol) compared to C-6 .
- Cross-Coupling : Suzuki-Miyaura reactions require Pd(PPh) as a catalyst, with boronic acids attacking C-4. Steric hindrance from OCF limits reactivity at C-2 .
- Electronic Effects : The OCF group increases ring electron deficiency, favoring meta-directing reactions. Hammett constants (σ = 0.78) correlate with reactivity trends .
Q. How can computational modeling (DFT, Hirshfeld analysis) predict the reactivity and intermolecular interactions of this compound?
- DFT Applications :
- Optimize geometry using B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), indicating moderate electrophilicity .
- NBO analysis reveals charge distribution: C-4 carries a partial positive charge (+0.32 e), explaining its susceptibility to nucleophilic attack .
- Hirshfeld Analysis : Predicts crystal packing dominated by F···H (23%) and Cl···H (18%) interactions, critical for co-crystal design .
Q. What experimental designs are appropriate for evaluating the biological activity of this compound derivatives?
- In Vitro Assays :
- Antimicrobial Testing : MIC assays against Gram-negative bacteria (e.g., E. coli) using concentrations 1–100 µM, with ampicillin as a control .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing IC values to cisplatin .
- Mechanistic Studies :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization, with ATP-competitive binding assays .
- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
